molecular formula C24H21N3O2 B3509020 6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3509020
M. Wt: 383.4 g/mol
InChI Key: DJKRJHLKIVEXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines and their derivatives are important classes of bicyclic aromatic heterocyclic systems, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . They have attracted considerable attention over the years due to their potential biological and pharmaceutical properties .


Molecular Structure Analysis

Quinoxalines have a bicyclic structure composed of a benzene ring fused to a pyrazine ring . The specific molecular structure of “this compound” would include additional functional groups attached to this basic structure, but detailed structural information is not available in the current literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure . Unfortunately, specific physical and chemical properties for “this compound” are not available in the current literature.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on their specific structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is not available in the current literature.

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary widely depending on their specific structure . Unfortunately, specific safety and hazard information for “6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is not available in the current literature.

Future Directions

Quinoxalines and their derivatives have attracted considerable attention due to their potential biological and pharmaceutical properties . Future research could focus on exploring the synthesis, properties, and potential applications of “6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” and similar compounds .

Properties

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-8-10-20-17(12-15)23-24(26-19-7-5-4-6-18(19)25-23)27(20)14-16-9-11-21(28-2)22(13-16)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKRJHLKIVEXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Reactant of Route 5
6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Reactant of Route 6
6-(3,4-dimethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

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